molecular formula C7H8BrNO B1529675 2-Amino-4-bromo-3-methylphenol CAS No. 1154740-46-1

2-Amino-4-bromo-3-methylphenol

Cat. No.: B1529675
CAS No.: 1154740-46-1
M. Wt: 202.05 g/mol
InChI Key: MTVPLXGSFJYVQA-UHFFFAOYSA-N
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Description

2-Amino-4-bromo-3-methylphenol is a useful research compound. Its molecular formula is C7H8BrNO and its molecular weight is 202.05 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-Amino-4-bromo-3-methylphenol plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. It has been observed to interact with enzymes such as carbonic anhydrase and acetylcholinesterase . These interactions are crucial as they can inhibit or modulate the activity of these enzymes, leading to various biochemical effects. For instance, the inhibition of acetylcholinesterase by this compound can affect neurotransmitter breakdown, thereby influencing neural signaling pathways.

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of key signaling molecules and transcription factors, leading to changes in gene expression patterns . Additionally, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . For example, the binding of this compound to acetylcholinesterase results in the inhibition of this enzyme, which in turn affects the breakdown of acetylcholine in neural synapses. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound has been found to be relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in enzyme activity and gene expression patterns.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal metabolic functions. Threshold effects have been observed, where the impact of the compound becomes more pronounced beyond a certain dosage level.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized through pathways involving oxidation, reduction, and conjugation reactions. The interactions with metabolic enzymes can influence the levels of metabolites and the overall metabolic flux within cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms . It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments. The distribution of this compound can affect its bioavailability and its interactions with target biomolecules.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within subcellular structures can influence its interactions with enzymes, receptors, and other biomolecules, thereby modulating its biochemical effects.

Properties

IUPAC Name

2-amino-4-bromo-3-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-4-5(8)2-3-6(10)7(4)9/h2-3,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTVPLXGSFJYVQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1N)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1154740-46-1
Record name 2-amino-4-bromo-3-methylphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Bromo-3-methyl-2-nitrophenol (10 g, 43.1 mmol) was dissolved in methanol (254 ml), purged with nitrogen and loaded with Pt/C (1.013 g, 10.13 mmol). The reaction was stirred under 60 psi of hydrogen for 5 hours. When complete, the reaction was filtered carefully on Celite™. The top was covered by more Celite™, flushed with ethyl acetate and dichloromethane and allowed to dry a bit before adding more. The organics were concentrated and 2-amino-4-bromo-3-methylphenol (8.6 g, 99%) was isolated as a brown solid: 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 7.67 (d, J=9.0 Hz, 1 H), 6.93 (d, J=9.0 Hz, 1 H), 2.63 (s, 3 H); LC/MS (m/z) ES+=202 (M+1).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
254 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.013 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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